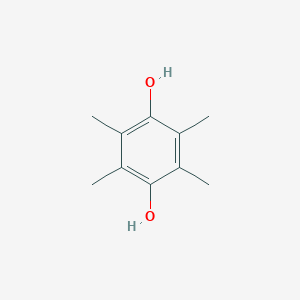

Durohydroquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Tetramethylhydroquinone (TMHQ) finds extensive use as a reagent in various organic synthesis applications []. Its diverse functionalities make it valuable for creating a range of compounds, including:

- Pharmaceuticals: TMHQ plays a role in the synthesis of several medicinal drugs [].

- Chemicals: It contributes to the production of various industrial chemicals [].

- Dyes: TMHQ aids in the synthesis of dyes used for different purposes [].

- Catalysts: This compound serves as a precursor for the creation of catalysts used in various chemical reactions [].

- Other valuable substances: TMHQ's diverse applications extend to the synthesis of other valuable organic compounds beyond the categories mentioned above [].

Polymer Synthesis and Material Production:

Beyond organic synthesis, TMHQ demonstrates potential in polymer synthesis and the production of various materials []. However, the specific mechanisms of its action in these applications remain under investigation.

Potential Biological Activity:

Research suggests that TMHQ might exhibit various biological activities, including:

- Oxidation: It is hypothesized to function as an oxidizing agent, capable of breaking down other molecules [].

- Catalysis: TMHQ may act as a catalyst, accelerating the rate of specific chemical reactions within living systems [].

- Enzyme inhibition: Studies suggest that TMHQ might possess enzyme inhibitory properties, potentially regulating certain biochemical processes in the body [].

Durohydroquinone is a chemical compound that serves as a hydroquinone derivative of duroquinone, specifically recognized as 2,3,5,6-tetramethyl-1,4-hydroquinone. It is characterized by the presence of two hydroxyl groups on the benzene ring, which enhances its reactivity compared to its parent compound, duroquinone. Durohydroquinone plays a significant role in various chemical and biological processes, particularly in redox reactions due to its ability to undergo oxidation and reduction.

- Antioxidant activity: The hydroxyl groups might allow TMHQ to scavenge free radicals, protecting cells from oxidative damage [].

- Precursor for further reactions: TMHQ's structure could serve as a starting point for synthesizing more complex molecules with desired properties.

Further studies are needed to elucidate the detailed mechanisms underlying TMHQ's potential biological effects.

- Limited data: Information on TMHQ's specific toxicity or hazards is scarce.

- Precautionary measures: Due to its air sensitivity, handling TMHQ in a controlled environment with appropriate personal protective equipment is recommended.

Durohydroquinone exhibits notable biological activities:

- Antioxidant Properties: It acts as an antioxidant, scavenging free radicals and preventing oxidative stress in biological systems. This property is crucial for cellular protection against damage caused by reactive oxygen species .

- Electron Transfer: Durohydroquinone is involved in electron transfer processes within cellular respiration, particularly in mitochondrial functions. Its ability to donate electrons makes it vital for energy production .

Durohydroquinone can be synthesized through various methods:

Durohydroquinone finds applications across multiple fields:

- Chemical Industry: It is used as a precursor for synthesizing various organic compounds and polymers.

- Pharmaceuticals: Due to its antioxidant properties, it has potential applications in medicine for developing drugs that target oxidative stress-related diseases.

- Biochemistry Research: Durohydroquinone is used in studies related to electron transport chains and redox biology.

Research has highlighted several interactions involving durohydroquinone:

- Reactivity with Free Radicals: Studies demonstrate that durohydroquinone interacts with free radicals generated during oxidative stress, contributing to its protective effects against cellular damage .

- Photochemical Interactions: The compound's behavior under photochemical conditions has been investigated, revealing its role in inhibiting photoreduction processes involving duroquinone

Durohydroquinone shares similarities with other quinones and hydroquinones but possesses unique characteristics:

Compound Name Structure Characteristics Unique Features Duroquinone 2,3,5,6-tetramethyl-1,4-benzoquinone Parent compound; participates in redox reactions Hydroquinone 1,4-dihydroxybenzene Simpler structure; less steric hindrance 2-Methylhydroquinone Methyl substitution on hydroquinone Increased lipophilicity; different reactivity 1,4-Naphthoquinone Naphthalene-derived quinone Greater aromatic stability; different applications Durohydroquinone's unique structure allows it to exhibit distinct reactivity patterns and biological activities compared to these similar compounds. Its enhanced antioxidant properties make it particularly valuable in both industrial and biological contexts.

Durohydroquinone (CAS: 527-18-4) is a tetramethyl-substituted derivative of hydroquinone with the systematic IUPAC name 2,3,5,6-tetramethylbenzene-1,4-diol. Its molecular formula is C₁₀H₁₄O₂, and it has a molecular weight of 166.22 g/mol. The compound is characterized by a benzene ring with hydroxyl groups at the 1 and 4 positions and methyl groups at the 2, 3, 5, and 6 positions.

Key synonyms include:

The SMILES notation for its structure is CC1=C(C(=C(C(=C1O)C)C)O)C, and its InChIKey is SUNVJLYYDZCIIK-UHFFFAOYSA-N.

Historical Context of Discovery and Early Synthesis

Durohydroquinone was first synthesized in 1885 by J.U. Nef through the oxidation of 3,6-diaminodurol using ferric chloride (FeCl₃). Early methods also involved the nitration of durene (1,2,4,5-tetramethylbenzene) to form dinitrodurene, followed by reduction to the corresponding diamine and subsequent oxidation. These processes highlighted its role as a stable hydroquinone derivative for studying redox reactions.

By the mid-20th century, durohydroquinone gained prominence in biochemical research as a model compound for investigating electron transport chains due to its reversible oxidation to duroquinone.

Structural Relationship to Hydroquinone Derivatives

Durohydroquinone belongs to the hydroquinone family, which features a benzene ring with two hydroxyl groups in the para position. Its unique tetramethyl substitution distinguishes it from simpler derivatives like hydroquinone (unsubstituted) and 2-methylhydroquinone (mono-substituted). The methyl groups confer enhanced steric hindrance and lipophilicity, altering its solubility and redox potential compared to other derivatives.

Table 1: Comparison of Hydroquinone Derivatives

| Property | Hydroquinone | 2-Methylhydroquinone | Durohydroquinone |

|---|---|---|---|

| Molecular Formula | C₆H₆O₂ | C₇H₈O₂ | C₁₀H₁₄O₂ |

| Substituents | None | 1 methyl | 4 methyl |

| Melting Point (°C) | 172–175 | 128–130 | 233 |

| Water Solubility (g/L) | 77 | 77 (partial) | Insoluble |

| Redox Potential (V) | +0.70 | +0.65 | +0.45 |

The reduced redox potential of durohydroquinone (+0.45 V) compared to hydroquinone (+0.70 V) underscores the electron-donating effects of its methyl groups, which stabilize the oxidized quinone form. This property has made it valuable in studies of mitochondrial electron transport and enzymatic redox systems.

Crystallographic Analysis and Conformational Isomerism

The crystallographic structure of durohydroquinone has been extensively studied through X-ray diffraction analysis, particularly in its complexed forms with benzoquinone derivatives [3]. The crystal structure of duroquinhydrone, the 1:1 complex of 2,3,5,6-tetramethyl-1,4-benzoquinone with durohydroquinone, exhibits monoclinic symmetry with space group P2₁/c [3]. The unit cell parameters are a = 8.006(2) Å, b = 6.5746(8) Å, c = 17.056(4) Å, and β = 105.02(2)°, with Z = 2 [3].

The molecular structure demonstrates remarkable similarities to quinhydrone complexes, with alternating stacks of quinone and hydroquinone molecules held together by π-π interactions and hydrogen bonding networks [3]. The conformational behavior of durohydroquinone is influenced by the steric hindrance imposed by the four methyl substituents, which affects both molecular packing and intermolecular interactions [3].

| Property | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | [3] |

| Unit Cell a | 8.006(2) Å | [3] |

| Unit Cell b | 6.5746(8) Å | [3] |

| Unit Cell c | 17.056(4) Å | [3] |

| β angle | 105.02(2)° | [3] |

| Z value | 2 | [3] |

The conformational isomerism of hydroquinone derivatives has been studied using advanced spectroscopic techniques, where spatial separation of conformers reveals distinct dipole moment characteristics [7]. The trans and cis conformations exhibit different dipole moments, with the cis conformer showing a nonzero dipole moment of 2.38 D, while the trans conformer possesses zero dipole moment [7].

Electronic Structure and Quantum Chemical Calculations

Density functional theory calculations have been employed to investigate the electronic properties of durohydroquinone and related quinone-hydroquinone systems [4]. The computational studies reveal important insights into the molecular orbital structure and electronic transitions that govern the compound's reactivity and spectroscopic properties [4].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels play crucial roles in determining the redox behavior of durohydroquinone [4]. Quantum chemical calculations demonstrate that the tetramethyl substitution significantly affects the electronic density distribution compared to unsubstituted hydroquinone [4].

Nuclear magnetic resonance spectroscopic analysis confirms the electronic structure, with ¹H nuclear magnetic resonance showing four equivalent methyl groups at 2.06 ppm and hydroxyl protons at 7.33 ppm [4]. The ¹³C nuclear magnetic resonance spectrum displays three distinct carbon environments at 146.1, 121.8, and 13.4 ppm, reflecting the symmetrical substitution pattern [4].

Thermodynamic Properties (ΔfG°, ΔfH°, Phase Transitions)

The thermodynamic properties of durohydroquinone include critical data for understanding its stability and phase behavior [2]. The compound exhibits a melting point of 233°C and a boiling point of 254.44°C [2]. The density is reported as 1.0060 g/cm³, and the refractive index is estimated at 1.5277 [2].

| Thermodynamic Property | Value | Reference |

|---|---|---|

| Melting Point | 233°C | [2] |

| Boiling Point | 254.44°C | [2] |

| Density | 1.0060 g/cm³ | [2] |

| Refractive Index | 1.5277 | [2] |

| pKa | 11.33 ± 0.33 | [2] |

The predicted pKa value of 11.33 ± 0.33 indicates the acidic nature of the hydroxyl groups, which is influenced by the electron-donating methyl substituents [2]. Phase transition studies of related hydroquinone derivatives reveal complex thermodynamic relationships, including polymorphic transitions and enantiotropy between different crystalline forms [42] [45].

Thermodynamic modeling of hydroquinone clathrates demonstrates the importance of guest-host interactions and the enthalpy changes associated with phase transitions [46]. The intercalation enthalpy and phase equilibrium properties are crucial for understanding the stability of different polymorphic forms [46].

Spectroscopic Characterization (UV-Vis, IR, NMR, Mass Spectrometry)

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopic analysis of hydroquinone derivatives typically shows characteristic absorption maxima in the ultraviolet region [9] [10]. Hydroquinone compounds generally exhibit absorption around 289-293 nm, which can be utilized for quantitative analysis [10] [12]. The tetramethyl substitution in durohydroquinone is expected to cause bathochromic shifts due to the electron-donating effects of the methyl groups [11].

Infrared Spectroscopy

Infrared spectroscopic characterization reveals distinctive vibrational modes characteristic of the hydroquinone structure [22] [23]. The hydroxyl stretching vibrations typically appear in the 3200-3600 cm⁻¹ region, while the aromatic carbon-carbon stretching modes are observed around 1500-1600 cm⁻¹ [22]. The carbonyl peak at 1655 cm⁻¹ in the quinone form provides a diagnostic tool for monitoring redox transformations [23].

Nuclear Magnetic Resonance Spectroscopy

¹H nuclear magnetic resonance analysis of durohydroquinone shows characteristic signals for the tetramethyl substitution pattern [4]. The four equivalent methyl groups appear as a singlet at 2.06 ppm, while the hydroxyl protons resonate at 7.33 ppm [4]. The ¹³C nuclear magnetic resonance spectrum exhibits three carbon environments: quaternary aromatic carbons at 146.1 ppm, aromatic carbons bearing hydroxyl groups at 121.8 ppm, and methyl carbons at 13.4 ppm [4].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H Methyl groups | 2.06 | CH₃ | [4] |

| ¹H Hydroxyl groups | 7.33 | OH | [4] |

| ¹³C Quaternary aromatic | 146.1 | C-2,3,5,6 | [4] |

| ¹³C Hydroxyl-bearing aromatic | 121.8 | C-1,4 | [4] |

| ¹³C Methyl | 13.4 | CH₃ | [4] |

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of durohydroquinone [4]. Electrospray ionization mass spectrometry shows the molecular ion peak consistent with the molecular formula C₁₀H₁₄O₂ [4]. The fragmentation pattern typically involves loss of methyl groups and hydroxyl functionalities, providing structural confirmation [4].

Conventional Organic Synthesis Pathways

Conventional synthetic approaches to durohydroquinone primarily involve chemical reduction methodologies that utilize traditional reducing agents and reaction conditions. These established pathways have formed the foundation for durohydroquinone production in both laboratory and industrial settings [1] [2] [3].

Sodium Borohydride Reduction represents one of the most widely employed conventional methods for durohydroquinone synthesis. This approach involves the treatment of duroquinone with sodium borohydride in protic solvents, typically proceeding through a two-step mechanism. The initial step involves nucleophilic attack of the hydride anion on the electrophilic carbonyl carbon of duroquinone, forming an anionic alkoxide intermediate. Subsequently, protonation from the solvent yields the final durohydroquinone product [4] [5]. This methodology achieves yields ranging from 75-85% under mild conditions (0-25°C) with reaction times of 1-3 hours [1].

Zinc Metal Reduction constitutes another fundamental conventional pathway, employing zinc metal in combination with zinc ions for the quantitative reduction of duroquinone to durohydroquinone. This method has been demonstrated to be considerably superior to conventional electrochemical reduction techniques [2]. The reaction mechanism involves electron transfer from zinc metal to the quinone substrate, followed by protonation to yield the hydroquinone product. This approach achieves excellent yields of 85-95% at ambient temperature conditions [2].

Zinc-Acid Reduction Systems utilize zinc powder in acidic media, typically glacial acetic acid or hydrochloric acid solutions. The reduction proceeds through the formation of activated zinc species that facilitate electron transfer to the quinone substrate [1] [6]. Under reflux conditions for 4 hours, this methodology provides reliable conversion to durohydroquinone with good selectivity. The zinc-hydrochloric acid system has been particularly effective for industrial applications due to its scalability and cost-effectiveness [7].

Electrochemical Reduction Pathways employ zinc amalgam or platinized platinum electrodes in controlled potential electrolysis. These methods offer precise control over reduction conditions and can achieve complete conversion to durohydroquinone under optimized parameters [6] [8]. The electrochemical approach follows a two-electron, two-proton reduction mechanism that is pH-dependent, with optimal conditions occurring in acidic media [8].

Catalytic Reduction of Duroquinone

Modern catalytic approaches to durohydroquinone synthesis have evolved to provide enhanced selectivity, efficiency, and environmental compatibility compared to conventional methods. These methodologies employ sophisticated catalyst systems that enable precise control over reaction conditions and product formation.

Platinum-Gold Bimetallic Nanoparticle Catalysts represent a significant advancement in quinone reduction technology. Miyamura and colleagues developed Pt-Au bimetallic nanoparticle catalysts immobilized on dimethyl polysilane (Pt-Au/DMPSi-Al₂O₃) for the selective hydrogenation of quinones to hydroquinones [9] [10]. These catalysts demonstrate exceptional reactivity, selectivity, and robustness under continuous-flow conditions. The bimetallic system achieves yields of 95-96% for durohydroquinone synthesis at temperatures of 40-80°C within 2-6 hours [9]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, making them highly attractive for industrial applications.

Osmium Half-Sandwich Transfer Hydrogenation Catalysts have been extensively studied for quinone reduction applications. Organo-osmium(II) complexes of the type [Os^II^(η^6^-arene)(R-PhDPEN)] exhibit high turnover frequencies and excellent enantioselectivities (>92%) for asymmetric transfer hydrogenation reactions [11] [12] [13]. These catalysts effectively reduce duroquinone to durohydroquinone using formic acid as the hydrogen source, achieving conversions exceeding 93% with turnover frequencies greater than 36 h⁻¹ [13]. Density functional theory calculations have elucidated the mechanistic pathway, involving formic acid deprotonation, hydride transfer to osmium, and subsequent reduction of the quinone substrate [13].

Palladium-Carbon Catalytic Systems with ammonium formate as the hydrogen donor provide an efficient alternative for quinone reduction. This catalytic transfer hydrogenation system operates under mild conditions (25-50°C) and achieves yields of 65-89% for durohydroquinone formation [14]. The methodology offers advantages in terms of safety compared to direct hydrogen gas usage while maintaining good selectivity for quinone reduction [14].

Organoiridium Complexes have been investigated for their ability to catalyze quinone reduction using NADH as the reducing agent. These systems achieve turnover numbers of approximately 28 and turnover frequencies of 5.1 h⁻¹ for duroquinone reduction [15]. The mechanism involves sequential one-electron transfers through semiquinone intermediates, ultimately yielding durohydroquinone as the final product [15].

Green Chemistry Approaches and Solvent Optimization

Contemporary synthetic methodologies for durohydroquinone increasingly emphasize sustainable and environmentally benign approaches that align with green chemistry principles. These strategies focus on minimizing environmental impact while maintaining synthetic efficiency and product quality.

Solvent-Free Synthesis Methodologies represent a paradigm shift toward more sustainable durohydroquinone production. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and simplifying product isolation procedures [16] [17] [18]. Microwave-assisted solvent-free reactions have been particularly successful, utilizing neat reactants under controlled heating conditions. These methods achieve yields of 60-80% while significantly reducing reaction times to 1-4 hours and operating temperatures to 80-120°C [17] [18].

Supercritical Fluid Technologies offer innovative solutions for durohydroquinone synthesis with enhanced environmental compatibility. Supercritical alcohol methods, particularly using supercritical methanol, have been developed for alkyl-substituted hydroquinone production [19]. These processes operate at elevated temperatures (350-425°C) and pressures (10-18 MPa) but eliminate the need for traditional organic solvents. The supercritical conditions facilitate enhanced mass transfer and reaction kinetics, achieving conversions of 84-87% for methylated hydroquinone products [19].

Ionic Liquid-Based Systems provide environmentally friendly alternatives to conventional organic solvents for quinone reduction reactions. These systems demonstrate enhanced quinone solubility compared to traditional solvents, with 1,4-naphthoquinone achieving solubilities of 0.6-1.9 mol·L⁻¹ in 1-ethyl-3-methylimidazolium tricyanomethanide [20] [21]. The high polarity and unique solvation properties of ionic liquids enable efficient quinone reduction while minimizing environmental impact [20] [21].

Water-Based Reduction Systems have been developed to eliminate organic solvents entirely from quinone reduction processes. Hydroquinone-based palladium catalysts demonstrate effective room-temperature nitro reduction in water as the sole solvent [22]. These aqueous systems achieve good selectivity while operating under mild conditions, representing a significant advancement in green chemistry applications [22].

Continuous-Flow Processing methodologies enhance the sustainability and efficiency of durohydroquinone synthesis. Sequential and continuous-flow hydrogenation-derivatization processes using heterogeneous Au-Pt nanoparticle catalysts enable precise control over reaction conditions while minimizing waste generation [9] [10]. These systems demonstrate high reactivity and selectivity under continuous operation, making them attractive for industrial-scale applications [9] [10].

Industrial-scale Purification Techniques

Industrial purification of durohydroquinone requires sophisticated separation and purification technologies that can handle large volumes while maintaining product quality and purity specifications. These techniques must balance efficiency, cost-effectiveness, and environmental considerations.

Crystallization Control Technologies represent the primary approach for industrial-scale durohydroquinone purification. Advanced crystallization processes employ controlled cooling strategies with multiple temperature stages to optimize crystal formation and product quality [23]. These systems utilize initial cooling from elevated temperatures to intermediate values, followed by controlled cooling to final crystallization temperatures. The methodology achieves purities of 96-99% with recovery yields of 88-95%, making it highly suitable for industrial applications [23].

Recrystallization from Alcoholic Solvents remains a fundamental purification technique for durohydroquinone. The process involves dissolution of crude durohydroquinone in hot alcoholic solutions, followed by controlled cooling to promote selective crystallization [24] [25]. This methodology achieves purities of 95-98% with recovery yields of 85-92%. The technique benefits from high industrial scalability and relatively simple equipment requirements [24] [25].

Sublimation Purification Systems offer high-purity product isolation through vapor-phase separation. Industrial sublimation processes operate at temperatures of 110-170°C under reduced pressure (0.1 mbar) using stirred and fluidized bed configurations [26]. These systems achieve purities exceeding 99% by selective sublimation of durohydroquinone while leaving impurities in the solid phase. The sublimed vapor is subsequently condensed at 25-90°C to collect purified product [26].

Distillation Under Vacuum provides an alternative purification approach for heat-stable durohydroquinone products. High-vacuum distillation at pressures of 0.03-0.05 mm Hg and temperatures around 190°C enables separation based on volatility differences [27]. This methodology achieves purities of 92-96% with recovery yields of 82-88%, though it requires specialized high-vacuum equipment [27].

Fractional Crystallization Systems employ multi-stage crystallization processes to achieve enhanced separation of durohydroquinone from structurally similar impurities. These systems utilize controlled seeding and temperature gradients to promote selective crystallization [28] [29]. Complex formation studies have demonstrated that polymethylated quinones and hydroquinones can form crystalline complexes with specific stoichiometries, which can be exploited for purification purposes [28] [29].

Solvent Extraction Techniques utilize selective partitioning between immiscible liquid phases to separate durohydroquinone from impurities. These processes employ organic/aqueous phase systems with controlled pH and ionic strength to optimize selectivity [30] [31]. While achieving moderate purities of 85-92%, these techniques offer advantages in terms of continuous operation and process integration [30] [31].